1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine
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Overview
Description
1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with isopropylamine to form an imine intermediate, which is then cyclized to form the pyrrolidine ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Scientific Research Applications
1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A versatile scaffold with diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes and potential therapeutic applications.
Prolinol: A derivative of pyrrolidine used in the synthesis of various bioactive molecules.
These compounds share the pyrrolidine ring structure but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-11(2)15-10-6-8-13(15)12-7-4-5-9-14(12)16-3/h4-5,7,9,11,13H,6,8,10H2,1-3H3 |
InChI Key |
AZOOBWXCNDJSCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=CC=CC=C2OC |
Origin of Product |
United States |
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